4-chloro-3-methylphenyl 4-methylbenzoate
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Overview
Description
4-chloro-3-methylphenyl 4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro group and a methyl group attached to the phenyl ring, along with a benzoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenyl 4-methylbenzoate typically involves the esterification of 4-chloro-3-methylphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted aromatic compounds .
Scientific Research Applications
4-chloro-3-methylphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be employed in studies involving enzyme inhibition or as a model compound for understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The ester functional group may undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-chloro-3,5-dimethylphenol: Used as an antimicrobial agent in various formulations.
Uniqueness
Its ester linkage differentiates it from similar compounds that may only contain phenolic or chloro groups .
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-3-5-12(6-4-10)15(17)18-13-7-8-14(16)11(2)9-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUSZZRUVMTISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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